4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: Similar in structure but with different functional groups.
4-methoxy-N-(4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)phenylsulfanylacetylbenzohydrazide: Contains a triazole ring instead of the azetidine ring.
Uniqueness
4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-28-21-11-3-17(4-12-21)18-5-13-23(14-6-18)30(26,27)24-19-7-9-20(10-8-19)25-15-22(16-25)29-2/h3-14,22,24H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTSOQOAOIMBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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